N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N6O2/c14-13(15,16)8-2-1-7(5-18-8)11(23)19-6-9-20-21-10-12(24)17-3-4-22(9)10/h1-5H,6H2,(H,17,24)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGIIKTVDGQBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC2=NN=C3N2C=CNC3=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound belonging to the class of triazolo-pyrazine derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and potential anticancer properties. The following sections summarize its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 299.29 g/mol. The compound features a triazolo-pyrazine core with a hydroxyl group at the 8-position and a trifluoromethyl group on the nicotinamide moiety. This unique structure contributes to its biological activity by enhancing interactions with various biological targets.
Antibacterial Activity
This compound exhibits significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism of action involves interference with essential bacterial proteins or enzymes critical for growth and survival. This suggests that the compound may disrupt biochemical pathways necessary for bacterial proliferation.
Potential Anticancer Properties
Research indicates that this compound may act as a dual inhibitor of receptor tyrosine kinases c-Met and VEGFR-2, which are involved in tumor growth and angiogenesis. By competing with natural ligands for binding to these receptors, it could inhibit their activity and potentially affect tumor progression . However, detailed in vivo studies are still required to confirm these effects.
Case Studies
- Antibacterial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of various bacterial strains. For instance, minimal inhibitory concentrations (MICs) were determined for E. coli , showing significant antibacterial activity at low concentrations.
- Anticancer Activity : Preliminary studies suggested that this compound might inhibit cell proliferation in cancer cell lines through its action on c-Met and VEGFR-2 pathways. Further exploration into its selectivity and potency is ongoing .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide | Triazolo-pyrazine core | Antibacterial & anticancer |
| T-1106 | Pyrazine derivative | Effective against YFV in animal models |
| 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives | Similar trifluoromethyl group | RNase H dual inhibitors |
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Core Formation | Hydrazine hydrate, THF, reflux | 65–75 | |
| Amide Coupling | EDCI, HOBt, DIPEA, DMF, 60°C | 50–60 | |
| Purification | Silica gel chromatography (EtOAc/hexane) | >95% purity |
Basic Research Question: How is the compound characterized to confirm its structural identity and purity?
Methodological Answer:
Characterization relies on spectroscopic and chromatographic techniques:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., hydroxy group at C-8, trifluoromethyl at C-6) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ ion matching C₁₄H₁₀F₃N₇O₂).
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. Table 2: Key Spectral Data
| Technique | Observation | Significance |
|---|---|---|
| H NMR | δ 8.9 ppm (s, 1H, triazole-H) | Confirms triazole ring |
| F NMR | δ -62 ppm (CF₃) | Validates trifluoromethyl group |
| HRMS | m/z 370.0821 ([M+H]⁺) | Matches theoretical mass |
Advanced Research Question: How can researchers resolve low yields during the amide coupling step?
Methodological Answer:
Low yields often stem from steric hindrance or poor activation of the carboxylic acid. Optimization strategies include:
- Coupling Agent Selection : Replace EDCI/HOBt with TBTU or PyBOP for better efficiency .
- Solvent Optimization : Use DMA or DCM instead of DMF to reduce side reactions.
- Temperature Control : Conduct reactions at 40–50°C instead of 60°C to minimize decomposition .
Advanced Research Question: How can the stability of the 8-hydroxy group be ensured during synthesis?
Methodological Answer:
The hydroxy group is prone to oxidation or dehydration. Mitigation approaches:
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers during synthesis, followed by deprotection with TBAF .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
- pH Control : Maintain neutral to slightly acidic conditions during aqueous workups .
Advanced Research Question: How should researchers address contradictory biological activity data in target validation studies?
Methodological Answer:
Contradictions may arise from assay variability or off-target effects. Methodological solutions:
Orthogonal Assays : Validate binding using SPR (surface plasmon resonance) and functional cellular assays (e.g., cAMP modulation) .
Purity Reassessment : Verify compound integrity via HPLC-MS to rule out degradation.
Negative Controls : Include structurally similar but inactive analogs to confirm target specificity .
Basic Research Question: What are the solubility and formulation challenges for this compound?
Methodological Answer:
The trifluoromethyl and hydroxy groups confer limited aqueous solubility. Strategies include:
- Co-Solvents : Use DMSO or PEG-400 for in vitro studies.
- Salt Formation : Prepare hydrochloride or sodium salts to enhance solubility .
Q. Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >20 |
| Water | <0.1 |
| Ethanol | 5–10 |
Advanced Research Question: What strategies enable regioselective functionalization of the triazolo-pyrazine core?
Methodological Answer:
Regioselectivity is achieved via:
- Directing Groups : Install electron-withdrawing groups (e.g., nitro) to direct substitutions to specific positions .
- Catalytic Methods : Use Pd-catalyzed cross-coupling for C-H functionalization at the C-3 or C-6 positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
